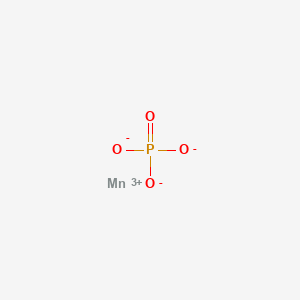

Manganese(3+) phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Manganese(3+) phosphate (MnPO4) is an inorganic compound that has been extensively studied due to its potential applications in catalysis, energy storage, and environmental remediation. MnPO4 is a stable, insoluble, and non-toxic material that is easily synthesized using various methods.

Wirkmechanismus

The mechanism of action of Manganese(3+) phosphate in catalysis, energy storage, and environmental remediation is complex and depends on the specific application. In catalysis, Manganese(3+) phosphate acts as a heterogeneous catalyst, which means that the reactants are in a different phase from the catalyst. The mechanism of catalytic reactions involving Manganese(3+) phosphate is still under investigation, but it is believed to involve the activation of oxygen species and the formation of intermediate species. In energy storage, Manganese(3+) phosphate acts as an electrode material, which means that it undergoes reversible redox reactions during charging and discharging. The mechanism of redox reactions involving Manganese(3+) phosphate is also still under investigation, but it is believed to involve the insertion and extraction of lithium or sodium ions into the crystal lattice of Manganese(3+) phosphate. In environmental remediation, Manganese(3+) phosphate acts as an adsorbent, which means that it attracts and binds pollutants onto its surface. The mechanism of adsorption involving Manganese(3+) phosphate is dependent on the specific pollutant and the surface properties of Manganese(3+) phosphate.

Biochemische Und Physiologische Effekte

Manganese(3+) phosphate is a stable, insoluble, and non-toxic material that does not have any significant biochemical or physiological effects on living organisms. However, the potential environmental impact of Manganese(3+) phosphate needs to be further investigated, especially in the context of its use as an adsorbent for the removal of pollutants from water and soil.

Vorteile Und Einschränkungen Für Laborexperimente

Manganese(3+) phosphate has several advantages for lab experiments, including its stability, insolubility, and non-toxicity. Manganese(3+) phosphate is also easily synthesized using various methods, which makes it accessible for researchers. However, Manganese(3+) phosphate has some limitations, including its low surface area, which can limit its catalytic activity and adsorption capacity. Manganese(3+) phosphate also tends to agglomerate, which can affect its performance in lab experiments.

Zukünftige Richtungen

There are several future directions for the research on Manganese(3+) phosphate, including the development of new synthesis methods, the investigation of its catalytic and energy storage properties, and the optimization of its adsorption capacity for environmental remediation. Some specific future directions include the use of Manganese(3+) phosphate as a catalyst for the conversion of biomass into valuable chemicals, the use of Manganese(3+) phosphate as an electrode material for sodium-ion batteries, and the modification of Manganese(3+) phosphate surface properties for the selective removal of specific pollutants from water and soil.

Conclusion

Manganese(3+) phosphate is a stable, insoluble, and non-toxic material that has potential applications in catalysis, energy storage, and environmental remediation. Manganese(3+) phosphate can be easily synthesized using various methods, and its mechanism of action is complex and dependent on the specific application. Manganese(3+) phosphate has several advantages for lab experiments, but also some limitations. There are several future directions for the research on Manganese(3+) phosphate, which can lead to the development of new technologies for a sustainable future.

Synthesemethoden

Manganese(3+) phosphate can be synthesized using various methods, including hydrothermal synthesis, sol-gel method, co-precipitation, and solid-state reaction. Hydrothermal synthesis is the most commonly used method, which involves the reaction of manganese salt and phosphate salt in an autoclave at high temperature and pressure. The sol-gel method involves the formation of a sol, which is then transformed into a gel by a chemical or thermal treatment. Co-precipitation involves the simultaneous precipitation of manganese and phosphate ions from a solution. Solid-state reaction involves the reaction of manganese oxide and phosphate at high temperature.

Wissenschaftliche Forschungsanwendungen

Manganese(3+) phosphate has been extensively studied for its potential applications in catalysis, energy storage, and environmental remediation. In catalysis, Manganese(3+) phosphate has been used as a catalyst for various reactions, such as the oxidation of alcohols, the reduction of nitro compounds, and the decomposition of hydrogen peroxide. In energy storage, Manganese(3+) phosphate has been used as an electrode material for lithium-ion batteries, sodium-ion batteries, and supercapacitors. In environmental remediation, Manganese(3+) phosphate has been used as an adsorbent for the removal of heavy metals and organic pollutants from water and soil.

Eigenschaften

CAS-Nummer |

10236-39-2 |

|---|---|

Produktname |

Manganese(3+) phosphate |

Molekularformel |

MnO4P |

Molekulargewicht |

149.909 g/mol |

IUPAC-Name |

manganese(3+);phosphate |

InChI |

InChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |

InChI-Schlüssel |

BECVLEVEVXAFSH-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[Mn+3] |

Kanonische SMILES |

[O-]P(=O)([O-])[O-].[Mn+3] |

Synonyme |

Manganese (II) phosphate, Mn 34% |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B77579.png)